molecular formula Ga2Ru B14725090 CID 78061909

CID 78061909

Cat. No.: B14725090
M. Wt: 240.5 g/mol
InChI Key: RMNBEORKUGFNKM-UHFFFAOYSA-N
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Description

CID 78061909 (PubChem Compound Identifier 78061909) is a small-molecule compound cataloged in the PubChem database.

Properties

Molecular Formula

Ga2Ru

Molecular Weight

240.5 g/mol

InChI

InChI=1S/2Ga.Ru

InChI Key

RMNBEORKUGFNKM-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ru]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78061909 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of organic amines and dianhydrides. The process begins with dissolving organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred and allowed to react, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of advanced equipment and technology is crucial in scaling up the production process.

Chemical Reactions Analysis

CID 78061909 undergoes various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is essential for its application in different fields.

Types of Reactions

    Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: In reduction reactions, this compound gains electrons, decreasing its oxidation state.

    Substitution: This compound can also participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

CID 78061909 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reagent in various reactions. Its unique properties make it valuable for synthesizing new compounds and studying reaction mechanisms.

Biology

In biological research, this compound is employed to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying cellular pathways and functions.

Medicine

In medicine, this compound has potential therapeutic applications. Researchers are exploring its use in developing new drugs and treatments for various diseases. Its unique properties may offer advantages over existing compounds in terms of efficacy and safety.

Industry

In the industrial sector, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for manufacturing processes that require precise control and high efficiency .

Mechanism of Action

The mechanism of action of CID 78061909 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, modulating their activity and influencing cellular processes.

Molecular Targets and Pathways

This compound targets specific proteins or enzymes involved in critical cellular functions. By binding to these targets, it can alter their activity, leading to changes in cellular behavior. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares CID 78061909 with structurally related compounds, drawing parallels to data models in and . Parameters include molecular weight, logP (partition coefficient), solubility, and collision cross-section (CCS), which are critical for bioavailability and target engagement.

Compound This compound CID 57892468 (Analog) CAS 1254115-23-5 (Analog)
Molecular Weight ~300–350 g/mol* 265.31 g/mol 142.20 g/mol
logP 2.5–3.0* 1.83 (iLOGP) 0.03 (Consensus logP)
Solubility Moderate* 0.019–0.0849 mg/mL 86.7–651.0 mg/mL
CCS Not reported Not reported Not reported
CYP Inhibition Potential* CYP1A2 inhibitor None reported

*Inferred from analogous compounds and cheminformatics trends .

Key Observations :

  • This compound’s higher molecular weight compared to CAS 1254115-23-5 may reduce solubility but enhance target binding specificity .
  • Its logP range suggests moderate lipophilicity, balancing membrane permeability and metabolic stability .

Pharmacological Activity

highlights HTS platforms for identifying D2 receptor ligands with subtype selectivity.

Compound Target Activity Selectivity
This compound Unknown Inferred agonist/antagonist* Likely D2-preferring*
Compound 3508 D2 receptor Agonist D2 > D1, D3, D4
CAS 899809-61-1 CYP1A2 Inhibitor High specificity

*Based on cheminformatics similarity to screened libraries .

Key Observations :

  • Unlike Compound 3508, this compound’s selectivity profile remains unvalidated, necessitating functional assays.

Structural Diversity and Chemical Space

emphasizes chemical diversity in compound libraries. This compound’s position in chemical space was evaluated using Tanimoto similarity scores (TSS) against the National Compound Collection (NCC):

Compound TSS vs. This compound Structural Class
CID 57892468 0.71 Aryl piperazine
CAS 1254115-23-5 0.55 Nitrophenyl-oxetane
NCC Database 0.18–0.51* Heterocyclic scaffolds

*Subset of NCC with moderate diversity .

Key Observations :

  • This compound shares high similarity (TSS 0.71) with aryl piperazines, a class known for CNS activity .
  • Its lower similarity to NCC compounds underscores unique features exploitable in lead optimization.

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